![molecular formula C13H12N4O3 B13138243 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 26891-92-9](/img/structure/B13138243.png)
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the class of pteridines, which are bicyclic heterocycles containing fused pyrimidine and pyrazine rings. Pteridines are known for their biological significance, including roles in enzymatic cofactors and pigments .
Preparation Methods
The synthesis of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with a pteridine derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Scientific Research Applications
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzymatic reactions and as a potential therapeutic agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, disrupting metabolic pathways essential for the survival of pathogens. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:
Lumazine: Another pteridine derivative known for its role in bacterial luminescence.
Tetrahydrobiopterin: A cofactor in the synthesis of neurotransmitters.
Folic Acid: A well-known vitamin involved in DNA synthesis and repair.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
26891-92-9 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
10-(3-hydroxypropyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c18-7-3-6-17-9-5-2-1-4-8(9)14-10-11(17)15-13(20)16-12(10)19/h1-2,4-5,18H,3,6-7H2,(H,16,19,20) |
InChI Key |
MFOPKEGDSKQWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


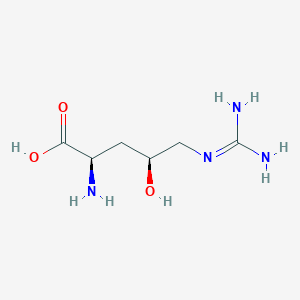
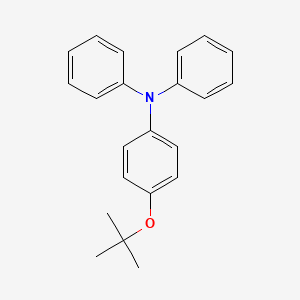

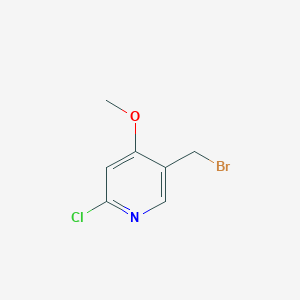
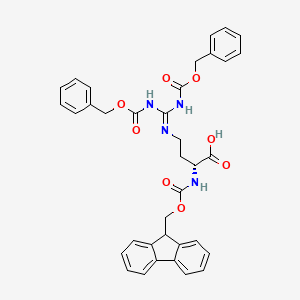
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)
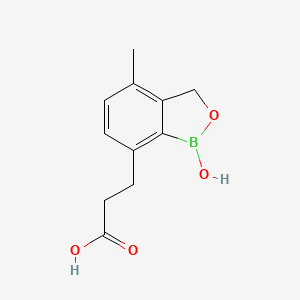
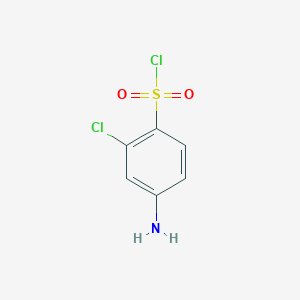
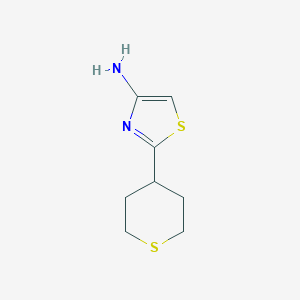
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
